molecular formula C57H89N7O15 B1670500 Didemnin B CAS No. 77327-05-0

Didemnin B

Cat. No. B1670500
CAS RN: 77327-05-0
M. Wt: 1112.4 g/mol
InChI Key: KYHUYMLIVQFXRI-SJPGYWQQSA-N
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Description

Didemnin B is a depsipeptide extracted from the marine tunicate Trididemnin cyanophorum . It has demonstrated antitumor, antiviral, and immunosuppressive activity at low nano- and femtomolar levels . Didemnin B was the first marine natural product to reach phase II clinical trials in the United States .


Synthesis Analysis

The biosynthesis of Didemnin B involves a hybrid non-ribosomal peptide synthetase-polyketide synthetase (NRPS-PKS) pathway . The didemnin mega-synthetase consists of 10 proteins, covering 13 modules in total . The proposed pathway of the biosynthesis of Didemnin B starts on Did A. Modules

Scientific Research Applications

Antitumor, Antiviral, and Immunosuppressive Activities

Didemnin B, a member of the didemnin family of marine depsipeptides, has shown significant antitumor, antiviral, and immunosuppressive activities at low concentrations. It was the first marine natural product to enter phase II clinical trials in the United States, leading to numerous analogue syntheses. Despite its impressive biological activity, the exact molecular mechanisms of action of didemnin B remain unclear (Lee, Currano, Carroll, & Joullié, 2012).

Bacterial Biosynthesis and Maturation

Didemnin B, sourced from the Caribbean tunicate Trididemnum solidum, faced development challenges due to limited supply and complex structure. Research revealed that didemnins are bacterial products produced by marine α-proteobacteria Tistrella mobilis and Tistrella bauzanensis through a unique post-assembly line maturation process. This discovery may address the supply issues hindering the development of didemnin-based treatments (Xu et al., 2012).

Mechanism of Action on Protein Synthesis

Didemnin B inhibits protein synthesis by binding to the translation elongation factor EF1 alpha in a GTP-dependent manner. This binding does not inhibit the GTPase activity of EF1 alpha but likely contributes to its ability to inhibit protein synthesis. This specificity suggests a mode of action for didemnin's antiproliferative activity (Crews, Collins, Lane, Snapper, & Schreiber, 1994).

Apoptosis Induction

Didemnin B selectively induces rapid and extensive apoptosis through dual inhibition of PPT1 and EEF1A1. A genetic biomarker was identified, predicting sensitivity to didemnin B, which could enhance its therapeutic application against neoplastic disease (Potts et al., 2015).

Interaction with Fundamental Cell Processes

The discovery of the didemnin family significantly influenced research in synthetic and medicinal chemistry, clinical oncology, and cell biology. Despite advancements, the interaction of didemnins with cell proliferation, protein biosynthesis, and apoptosis still poses many questions (Vera & Joullié, 2002).

Binding to Palmitoyl Protein Thioesterase

DidemninB binds to palmitoyl protein thioesterase (PPT), an enzyme involved in removing palmitate from certain proteins. This binding is consistent with the protein synthesis inhibitory activity of didemnin B observed at intermediate concentrations. Mutations in PPT are linked to infantile neuronal ceroid lipofuscinosis, a severe brain disorder (Crews, Lane, & Schreiber, 1996).

Inhibition of Protein Synthesis in vitro

Didemnin B inhibits protein synthesis during the elongation cycle by preventing the translocation dependent on eukaryotic elongation factor 2 (eEF-2). This inhibition suggests that didemnin B stabilizes aminoacyl-tRNA bound to the ribosomal A-site, similar to the antibiotic kirromycin, but without preventing peptide bond formation (SirDeshpande & Toogood, 1995).

properties

IUPAC Name

(2S)-N-[(2R)-1-[[(3S,6S,8S,12S,13R,16S,17R,20S,23S)-13-[(2S)-butan-2-yl]-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propan-2-yl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[(2S)-2-hydroxypropanoyl]-N-methylpyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H89N7O15/c1-15-33(8)46-44(66)29-45(67)79-49(32(6)7)48(68)34(9)50(69)58-39(26-30(2)3)54(73)64-25-17-19-41(64)56(75)62(13)43(28-37-20-22-38(77-14)23-21-37)57(76)78-36(11)47(52(71)59-46)60-51(70)42(27-31(4)5)61(12)55(74)40-18-16-24-63(40)53(72)35(10)65/h20-23,30-36,39-44,46-47,49,65-66H,15-19,24-29H2,1-14H3,(H,58,69)(H,59,71)(H,60,70)/t33-,34-,35-,36+,39-,40-,41-,42+,43-,44-,46+,47-,49-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYHUYMLIVQFXRI-SJPGYWQQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(CC(=O)OC(C(=O)C(C(=O)NC(C(=O)N2CCCC2C(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C(CC(C)C)N(C)C(=O)C3CCCN3C(=O)C(C)O)C)CC4=CC=C(C=C4)OC)C)CC(C)C)C)C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H]1[C@H](CC(=O)O[C@H](C(=O)[C@@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N([C@H](C(=O)O[C@@H]([C@@H](C(=O)N1)NC(=O)[C@@H](CC(C)C)N(C)C(=O)[C@@H]3CCCN3C(=O)[C@H](C)O)C)CC4=CC=C(C=C4)OC)C)CC(C)C)C)C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H89N7O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80228068
Record name Didemnin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80228068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1112.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

H2O < 0.1 (mg/mL), CH3OH > 100 (mg/mL), CHCL3 > 100 (mg/mL), DMSO > 100 (mg/mL), C2H5OH > 100 (mg/mL), CH2Cl2 > 100 (mg/mL)
Record name DIDEMNIN B
Source NCI Investigational Drugs
URL http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/325319%20(1992).txt
Description An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet

Product Name

Didemnin B

CAS RN

77327-05-0
Record name Didemnin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077327050
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Didemnin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80228068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIDEMNIN B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OR65D8FK1B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,380
Citations
HG Chun, B Davies, D Hoth, M Suffness… - Investigational new …, 1986 - Springer
… measured, didemnin B did not bind to DNA (5). Time course studies revealed that the action … didemnin B is rapid and cannot be reversed after 2-h contact with the cells (9). Didemnin B …
Number of citations: 118 link.springer.com
DM Shin, PY Holoye, A Forman, R Winn… - Investigational new …, 1994 - Springer
… In previous phase I clinical trials, the toxic effects of didemnin B … of didemnin B to define the new maximum tolerated dose and the doselimiting toxic effects. In that study, didemnin B was …
Number of citations: 46 link.springer.com
M Tsukimoto, M Nagaoka, Y Shishido… - Journal of natural …, 2011 - ACS Publications
… to those reported for didemnin B in the literature, we concluded that 1 was didemnin B. … conditions may enable environmentally friendly and economical production of didemnin B. …
Number of citations: 112 pubs.acs.org
MF Juette, JD Carelli, EJ Rundlet, A Brown, S Shao… - Elife, 2022 - elifesciences.org
… The structurally unrelated cyclic peptides didemnin B and ternatin- … By binding to a common site on eEF1A, didemnin B and … We also show that didemnin B and ternatin- 4 exhibit distinct …
Number of citations: 10 elifesciences.org
MB Potts, EA McMillan, TI Rosales, HS Kim… - Nature chemical …, 2015 - nature.com
… The cyclic depsipeptide didemnin B has demonstrated … , we found that didemnin B selectively induces rapid and … of exceptional responders to didemnin B allowed the generation …
Number of citations: 59 www.nature.com
JL Urdiales, P Morata, IN De Castro… - Cancer letters, 1996 - Elsevier
… ), a novel depsipeptide isolated from Aplidium albicans, were studied on Ehrlich carcinoma growing in vivo and in primary cultures, and compared with those reported for Didemnin B (…
Number of citations: 188 www.sciencedirect.com
VK Sondak, KJ Kopecky, PY Liu, WS Fletcher… - Anti-Cancer …, 1994 - journals.lww.com
… Oncology Group phase II trial of didemnin B at 4.2 mg/m 2 by 30 … nine received two courses of didemnin B. No responses were … toxicity, further evaluation of didemnin B in this dose and …
Number of citations: 24 journals.lww.com
LH Li, LG Timmins, TL Wallace, WC Krueger… - Cancer letters, 1984 - Elsevier
… Didemnin B inhibits protein synthesis and … Didemnin B, a derivative of didemnin A was generally more active and potent than the parent compound in these tests. Recently didemnin B …
Number of citations: 74 www.sciencedirect.com
BV SirDeshpande, PL Toogood - Biochemistry, 1995 - ACS Publications
… studies of the molecular basis of didemnin cytotoxicity, we have examined the effect of didemnin B upon in vitro translation in eukaryotic cell lysates and we have investigated the …
Number of citations: 85 pubs.acs.org
DW Montgomery, CF ZUKoski - Transplantation, 1985 - journals.lww.com
… determine whether the cyclic polypeptide didemnin B has immunosuppressive activity toward … In every case, the addition of subnanogram/ml concentrations of didemnin B to lymphocyte …
Number of citations: 121 journals.lww.com

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